BenchChemオンラインストアへようこそ!

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Dihydroorotase inhibition Pyrimidine biosynthesis Anticancer target validation

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid (also referred to as 2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid, abbreviated ITCA) is a heterocyclic small molecule belonging to the 1,3-thiazine family, characterized by a six-membered ring containing one sulfur and one nitrogen atom, an imino/amino group at position 2, a ketone at position 4, and a free carboxylic acid at position 6. With a molecular formula of C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol, this compound is commercially supplied as a racemic solid with a typical catalog purity of ≥95% and a measured LogP of −0.55, indicating moderate hydrophilicity.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
Cat. No. B7765139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1C(SC(=NC1=O)N)C(=O)O
InChIInChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8)
InChIKeyVVWUMKXFIHHFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid (CAS 70596-36-0) — Procurement-Focused Compound Profile


2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid (also referred to as 2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid, abbreviated ITCA) is a heterocyclic small molecule belonging to the 1,3-thiazine family, characterized by a six-membered ring containing one sulfur and one nitrogen atom, an imino/amino group at position 2, a ketone at position 4, and a free carboxylic acid at position 6 . With a molecular formula of C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol, this compound is commercially supplied as a racemic solid with a typical catalog purity of ≥95% and a measured LogP of −0.55, indicating moderate hydrophilicity . It has been explicitly evaluated as a substrate-analog inhibitor of human dihydroorotase (huDHOase), a key enzyme in de novo pyrimidine biosynthesis, distinguishing it from other in-class thiazine derivatives that primarily target nitric oxide synthase (NOS) [1].

Why Generic 1,3-Thiazine Substitution Fails — Critical Differentiation of 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid


The 1,3-thiazine scaffold is pharmacologically promiscuous: closely related analogs such as 2-amino-5,6-dihydro-4H-1,3-thiazine (ADT) and 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT) are potent, sub-nanomolar inhibitors of inducible nitric oxide synthase (iNOS), with Ki values of 22.6 nM and 4.2 nM, respectively [1][2]. However, the presence of the 6-carboxylic acid group in the target compound redirects biological activity away from NOS and toward dihydroorotase (DHOase), as demonstrated by direct enzyme inhibition data [3]. Furthermore, within a panel of DHO substrate analogs differing only in ring size and heteroatom composition, ITCA was the sole compound to exhibit measurable huDHOase inhibition, while the seven-membered diazepane (DDCA) and five-membered hydantoin (5-HAA) analogs were completely inactive at the same concentration [3]. Generic substitution based solely on the 1,3-thiazine core therefore carries a high risk of selecting a compound with an entirely different target profile and no activity in DHOase-focused assays.

Product-Specific Quantitative Evidence Guide: 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid vs. Closest Analogs


Head-to-Head huDHOase Inhibition: ITCA vs. DDCA and 5-HAA at Equimolar Concentration

In a direct head-to-head enzyme assay using purified human dihydroorotase (huDHOase), the target compound ITCA (2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid) at 200 µM reduced huDHOase activity by 12%. Under identical conditions, the seven-membered ring analog DDCA (2,7-dioxo-1,3-diazepane-4-carboxylic acid, 200 µM) and the five-membered ring analog 5-HAA (5-hydantoinacetic acid, 200 µM) produced 0% inhibition. None of the three compounds served as substrates for huDHOase when incubated at 1 mM (ITCA, DDCA) or 10 mM (5-HAA) for 2 hours, confirming that ITCA acts as a bona fide inhibitor rather than an alternative substrate [1].

Dihydroorotase inhibition Pyrimidine biosynthesis Anticancer target validation

Ring-Size Selectivity in DHOase Active Site: ITCA as the Only Active Six-Membered Sulfur-Containing Analog

The IJMS 2021 study systematically tested DHO substrate analogs with five-membered (5-HAA), six-membered (ITCA), and seven-membered (DDCA) rings for huDHOase inhibition. Only the six-membered, sulfur-containing ITCA exhibited inhibitory activity (12% at 200 µM). The seven-membered diazepane DDCA and the five-membered hydantoin 5-HAA were completely inactive. This demonstrates that both ring size and heteroatom composition (S vs. N in the ring) are simultaneously required for DHOase engagement [1]. In contrast, the five-membered ring analog aminoethylcysteine-ketimine (AECK, a 1,4-thiazine-3-carboxylic acid positional isomer) is a potent inhibitor of D-amino acid oxidase (Ki = 0.33 µM) but has not been reported to inhibit DHOase, highlighting the divergent target selectivity driven by ring topology and carboxylic acid position [2].

Structure–activity relationship Metalloenzyme inhibitor design DHOase active site geometry

Physicochemical Differentiation: LogP and Solubility Profile vs. NOS-Inhibiting 1,3-Thiazines

The target compound ITCA has a measured LogP of −0.55 and an experimentally approximated aqueous solubility of ≈10–20 mg/mL (attributed to the free carboxylic acid at position 6), with enhanced solubility in DMSO and methanol . In contrast, ADT (2-amino-5,6-dihydro-4H-1,3-thiazine, CAS 24676-14-0, MW 130.17), which lacks the carboxylic acid group, has a calculated XLogP of approximately −0.4 and is typically supplied as a hydrochloride salt to improve aqueous handling . AMT (2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine) is also commonly supplied as a hydrochloride salt, reflecting the solubility advantage conferred by the free carboxylic acid in ITCA, which eliminates the need for salt formation . The rotatable bond count for ITCA is 1, indicating limited conformational flexibility that may favor binding pose predictability in docking studies .

LogP Aqueous solubility Assay compatibility

Commercial Availability and Catalog Purity Benchmarking for Reproducible DHOase Research

ITCA is commercially available from multiple reputable suppliers with catalog purity specifications of 95% (Hit2Lead, AKSci, CymitQuimica) and 98% (MolCore), and is explicitly listed by Santa Cruz Biotechnology (sc-308084) as a carboxylic acid for proteomics research at $230 per gram . This level of commercial accessibility and documented purity stands in contrast to the comparator DDCA, which is not widely stocked by major suppliers, and 5-HAA, which is available but primarily marketed for polymer stabilization rather than enzyme research . Santa Cruz Biotechnology's specific categorization of ITCA as a proteomics-grade reagent provides procurement confidence for academic and industrial laboratories requiring traceable quality documentation.

Commercial sourcing Purity specification Proteomics reagent

Target Specificity Diversion: Carboxylic Acid at Position 6 Shifts Selectivity from NOS to DHOase

The 1,3-thiazine scaffold is well-established as a pharmacophore for NOS inhibition: ADT (2-amino-5,6-dihydro-4H-1,3-thiazine) inhibits iNOS with a Ki of 22.6 nM, and AMT (2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine) inhibits iNOS with a Ki of 4.2 nM and an IC50 of 3.6 nM [1][2]. Both ADT and AMT lack a carboxylic acid substituent. The target compound ITCA, which bears a carboxylic acid at position 6, has been experimentally demonstrated to inhibit huDHOase rather than NOS, as evidenced by its inclusion in a DHOase-focused substrate analog panel in the IJMS 2021 study [3]. While direct NOS inhibition data for ITCA are not available in the peer-reviewed literature, the structural divergence at position 6 (H or CH₃ in ADT/AMT vs. COOH in ITCA) represents a fundamental pharmacophoric difference that redirects binding from the NOS active site to the DHOase active site, consistent with the requirement for a carboxylate moiety to coordinate the zinc ion in the DHOase catalytic center [3].

Target selectivity Nitric oxide synthase Carboxylic acid pharmacophore

Best-Fit Research and Industrial Application Scenarios for 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid


DHOase Inhibitor Lead Identification and Substrate Analog SAR Studies

ITCA is the only commercially available six-membered sulfur-containing DHO substrate analog with experimentally confirmed huDHOase inhibitory activity (12% at 200 µM), while its closest ring-size analogs DDCA and 5-HAA are completely inactive. This makes ITCA the sole validated starting point for structure–activity relationship (SAR) campaigns targeting the DHOase active site in pyrimidine biosynthesis, particularly for anticancer and antiparasitic drug discovery programs [1].

Pharmacophore Model Building for Zinc-Dependent Metalloenzyme Inhibitors

The carboxylic acid group at position 6 of ITCA provides a zinc-coordinating moiety suitable for pharmacophore modeling of DHOase and related metalloenzymes. Unlike ADT and AMT, which lack a metal-chelating carboxylate and target heme-iron NOS enzymes, ITCA's carboxylate functionality enables structure-based design of zinc-binding inhibitors. The low LogP (−0.55) and moderate aqueous solubility (≈10–20 mg/mL) facilitate co-crystallization and biophysical assay conditions .

Proteomics and Chemical Biology Probe Development

Santa Cruz Biotechnology explicitly lists ITCA as a carboxylic acid for proteomics research (sc-308084), and its multi-supplier availability with ≥95% purity supports its use as a chemical biology probe for profiling DHOase activity in cellular lysates. The confirmed non-substrate behavior of ITCA (no hydrolysis after 2 h incubation with huDHOase at 1 mM) ensures that observed effects in activity-based protein profiling experiments are due to inhibition rather than substrate turnover [1].

Negative Control Compound for NOS Inhibitor Selectivity Profiling

Given that ADT (Ki = 22.6 nM) and AMT (Ki = 4.2 nM) are potent iNOS inhibitors, ITCA — with its 6-COOH substituent — is structurally predicted to lack significant NOS inhibitory activity and can serve as a selectivity control in NOS inhibitor screening panels. This application leverages the well-characterized target specificity diversion between 6-unsubstituted and 6-carboxylated 1,3-thiazines [2][3].

Quote Request

Request a Quote for 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.